1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a methylpyridazinylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzene, undergoes nitration to form 5-chloro-2-methoxy-1-nitrobenzene. This intermediate is then reduced to 5-chloro-2-methoxyaniline.
Urea Formation: The 5-chloro-2-methoxyaniline is reacted with an isocyanate derivative to form the corresponding urea compound.
Amine Coupling: The final step involves coupling the urea compound with 6-methylpyridazine-3-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-10-3-6-14(21-20-10)17-7-8-18-15(22)19-12-9-11(16)4-5-13(12)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPANMWXWHEJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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